BenchChemオンラインストアへようこそ!

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

Regioisomerism Sulfonamide pharmacophore Carbonic anhydrase inhibition

3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 1039986-64-5; molecular formula C₁₀H₁₆N₂O₂S; molecular weight 228.31 g/mol) is a racemic, meta-substituted benzenesulfonamide building block commercially supplied at ≥95% purity. The molecule features a chiral 1-aminoethyl substituent at the 3-position of the phenyl ring, with the sulfonamide nitrogen bearing two methyl groups.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 1039986-64-5
Cat. No. B1372331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
CAS1039986-64-5
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)N
InChIInChI=1S/C10H16N2O2S/c1-8(11)9-5-4-6-10(7-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3
InChIKeyPZXVPSLVBOZCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 1039986-64-5) as a Meta-Substituted Racemic Sulfonamide Building Block


3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 1039986-64-5; molecular formula C₁₀H₁₆N₂O₂S; molecular weight 228.31 g/mol) is a racemic, meta-substituted benzenesulfonamide building block commercially supplied at ≥95% purity [1]. The molecule features a chiral 1-aminoethyl substituent at the 3-position of the phenyl ring, with the sulfonamide nitrogen bearing two methyl groups. Its InChIKey (PZXVPSLVBOZCKH-UHFFFAOYSA-N, denoting stereochemically undefined configuration) and canonical SMILES (CC(c1cccc(c1)S(=O)(=O)N(C)C)N) confirm its identity as a racemic mixture with a distinct meta-substitution pattern that differentiates it from its para-substituted regioisomer (CAS 926260-61-9) and enantiomerically resolved chiral forms [1][2].

Why Unqualified Sulfonamide Analogs Cannot Substitute for 3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide in Regioisomer- and Stereo-Dependent Applications


Benzenesulfonamide derivatives bearing a 1-aminoethyl substituent exist as multiple structurally similar but functionally distinct chemical entities: the meta- vs. para-substituted regioisomers, the racemate vs. single-enantiomer forms, and the N,N-dimethyl vs. N-methyl or N-tert-butyl analogs [1][2][3]. Within the sulfonamide pharmacophore class, meta-substituted benzenesulfonamide regioisomers have been shown to exhibit divergent inhibitory selectivity profiles against carbonic anhydrase isoforms relative to their para-substituted counterparts [3]. Furthermore, the stereochemical configuration at the chiral 1-aminoethyl carbon is an explicit molecular descriptor (e.g., (R)-4-[(1R)-1-aminoethyl]-N,N-dimethylbenzene-1-sulfonamide, CAS 1212176-15-2; (S)-4-[(1S)-1-aminoethyl]-N,N-dimethylbenzene-1-sulfonamide, CAS 1212203-68-3), meaning the racemic meta compound (CAS 1039986-64-5) is structurally non-interchangeable with either single-enantiomer para-isomer [1][2]. Substituting any of these analogs without explicit verification of regio- and stereochemical identity risks introducing unintended variables into structure-activity relationship (SAR) studies, chiral resolution workflows, or patent-defined synthetic routes.

Quantitative Differentiation Evidence: 3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide vs. Closest Structural Analogs


Meta- vs. Para-Regioisomeric Identity: Positional Substitution Defines Molecular Topology and Pharmacological Selectivity

The target compound bears the 1-aminoethyl substituent at the meta (3-) position of the benzenesulfonamide ring, confirmed by InChIKey PZXVPSLVBOZCKH-UHFFFAOYSA-N [1]. Its para-substituted racemic regioisomer, 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 926260-61-9), shares the identical molecular formula and weight but differs in substitution pattern [2]. In the broader sulfonamide pharmacophore class, meta-substituted benzenesulfonamide regioisomers have been demonstrated to preferentially inhibit carbonic anhydrase isoform I (hCA I), whereas para-substituted derivatives preferentially target isoforms IX and XII; in phenylethynylbenzenesulfonamide regioisomers, the meta-substituted compounds showed nanomolar-range inhibition of hCA I, IX, and XII, while para-substituted analogs were effective inhibitors primarily of hCA IX and XII [3]. This establishes that meta- vs. para-substitution is not a trivial structural variation but a determinant of molecular recognition and biological target selectivity.

Regioisomerism Sulfonamide pharmacophore Carbonic anhydrase inhibition Structure-activity relationship

Racemate vs. Single-Enantiomer Identity: Stereochemical Configuration as a Procurement-Decisive Molecular Descriptor

CAS 1039986-64-5 is the racemic (stereochemically undefined) mixture of (R)- and (S)-3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, as evidenced by the InChIKey suffix 'UHFFFAOYSA-N' and the absence of a defined stereocenter in its canonical SMILES [1]. In contrast, the para-substituted single-enantiomer forms are registered under distinct CAS numbers: (R)-4-[(1R)-1-aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212176-15-2) and (S)-4-[(1S)-1-aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212203-68-3), each with stereochemically resolved InChI designations [2][3]. No single-enantiomer CAS registration was identified for the meta-substituted (R)- or (S)-forms. The meta-substituted racemate is therefore structurally and registry-distinct from all para-substituted enantiopure forms and, at time of assessment, appears to be the only commercially catalogued form of the meta-regioisomer bearing the N,N-dimethyl sulfonamide substitution pattern.

Chiral building block Stereochemistry Enantiomeric purity Asymmetric synthesis

N-Substitution Pattern: N,N-Dimethyl vs. N-Methyl and N-tert-Butyl Analogs Yields Distinct Physicochemical Profiles

The target compound features two methyl groups on the sulfonamide nitrogen (N,N-dimethyl), resulting in zero hydrogen bond donors (HBD) at the sulfonamide moiety and a computed XLogP of 0.598 and TPSA of 63.4 Ų [1]. The N-methyl analog, 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6; molecular weight 214.28 g/mol), retains one sulfonamide N–H hydrogen bond donor (HBD = 2 total vs. 1 for the dimethyl analog) and has a lower molecular weight by 14.03 Da (one methylene unit difference) . The N-tert-butyl analog, 3-(1-aminoethyl)-N-(1,1-dimethylethyl)benzenesulfonamide (CAS 918810-68-1; molecular weight 256.36 g/mol), carries HBD = 2, TPSA = 80.6 Ų, and XLogP = 1.1, differing from the target compound by +28.05 Da in molecular weight, +17.2 Ų in TPSA, and +0.502 in XLogP . These differences in hydrogen bonding capacity, lipophilicity, and size directly impact solubility, membrane permeability, and chromatographic behavior, making the compounds non-fungible in applications where physicochemical property matching is critical.

N-alkyl sulfonamide Lipophilicity Hydrogen bonding Physicochemical property comparison

Computed Physicochemical Divergence: TPSA and XLogP Differences Between Meta-Racemic and Para-Enantiopure Forms

Computed topological polar surface area (TPSA) and XLogP values differ meaningfully between the target meta-racemic compound and the para-enantiopure (R)-isomer. The target compound (CAS 1039986-64-5) has a TPSA of 63.4 Ų and XLogP of 0.598, while the para-(R)-enantiomer (CAS 1212176-15-2) registers TPSA = 71.8 Ų and XLogP3 = 1.8 [1][2]. The +8.4 Ų higher TPSA and +1.202 log unit higher XLogP of the para-enantiomer indicate that the meta-racemic compound is both more polar (higher TPSA typically correlates with lower membrane permeability) and less lipophilic than its para-(R) counterpart. Both compounds satisfy Lipinski's Rule of Five (molecular weight < 500 Da; HBD ≤ 5; HBA ≤ 10; XLogP < 5) [1][2]. However, for in silico screening libraries or permeability-focused design, the ~1.2 log unit difference in predicted lipophilicity and 8.4 Ų TPSA gap constitute actionable selection criteria.

Drug-likeness Lipinski's rule of five Topological polar surface area ADME prediction

Research and Industrial Application Scenarios for 3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 1039986-64-5)


SAR Studies Requiring Meta-Substituted Benzenesulfonamide Pharmacophore Profiling

Investigators conducting structure-activity relationship (SAR) campaigns on sulfonamide-based inhibitors where the meta vs. para position of the substituent on the phenyl ring is a variable under investigation should procure CAS 1039986-64-5 as the meta-substituted regioisomer benchmark. As established in Section 3, Evidence Item 1, meta-substituted benzenesulfonamide regioisomers have been shown to exhibit differential carbonic anhydrase isoform inhibition profiles compared to their para-substituted analogs [1]. The compound's computed TPSA of 63.4 Ų and XLogP of 0.598 provide a distinct physicochemical baseline relative to the para-(R)-enantiomer (TPSA = 71.8 Ų; XLogP3 = 1.8) [2][3].

Racemic Chiral Building Block Procurement for Asymmetric Synthesis Method Development

CAS 1039986-64-5 is the racemic form of the meta-substituted 1-aminoethyl-benzenesulfonamide. As documented in Section 3, Evidence Item 2, no single-enantiomer CAS registration was identified for the meta-substituted (R)- or (S)-forms at the time of assessment, making this racemate the sole catalogued entry point for accessing the meta-substituted scaffold [1]. Researchers developing chiral resolution protocols, asymmetric synthetic routes, or investigating stereochemistry-dependent biological activity can use this racemic compound as starting material for chiral separation or as a control in enantiomer-comparison studies.

Physicochemical Property-Driven Screening Library Design

The target compound offers a specific combination of computed drug-likeness parameters: molecular weight (228.31 g/mol), HBD = 1, TPSA = 63.4 Ų, and XLogP = 0.598, all within Lipinski-compliant space [1]. As quantified in Section 3, Evidence Item 3, the N,N-dimethyl substitution pattern confers a lower hydrogen bond donor count (HBD = 1) relative to the N-methyl and N-tert-butyl analogs (both HBD = 2) [2][3]. This makes CAS 1039986-64-5 the preferred procurement choice for fragment-based or focused library designs where reduced HBD count and moderate lipophilicity are desirable for optimizing passive permeability in cell-based assays.

Computational Chemistry and In Silico Modeling with Defined Regio- and Stereochemistry

The unambiguous structural identity of CAS 1039986-64-5—racemic, meta-substituted, N,N-dimethyl—makes it suitable as a reference structure in computational docking, pharmacophore modeling, and quantitative structure-property relationship (QSPR) studies. As shown in Section 3, Evidence Item 4, the computed XLogP and TPSA values differ by +1.202 log units and +8.4 Ų respectively from the para-(R)-enantiomer, providing a measurable signal for benchmarking computational predictions of regioisomer-dependent ADME properties [1][2].

Quote Request

Request a Quote for 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.